molecular formula C15H17IN2O B14287504 1-Ethyl-4-{(E)-[(4-methoxyphenyl)imino]methyl}pyridin-1-ium iodide CAS No. 139958-75-1

1-Ethyl-4-{(E)-[(4-methoxyphenyl)imino]methyl}pyridin-1-ium iodide

Cat. No.: B14287504
CAS No.: 139958-75-1
M. Wt: 368.21 g/mol
InChI Key: MYVIPUJPOQCXIT-UHFFFAOYSA-M
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Description

1-Ethyl-4-{(E)-[(4-methoxyphenyl)imino]methyl}pyridin-1-ium iodide is a complex organic compound that belongs to the class of pyridinium salts This compound is characterized by the presence of a pyridinium ion, an ethyl group, and a methoxyphenyl imino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-4-{(E)-[(4-methoxyphenyl)imino]methyl}pyridin-1-ium iodide typically involves a multi-step process. One common method includes the reaction of 4-methoxybenzaldehyde with 4-aminopyridine to form an imine intermediate. This intermediate is then reacted with ethyl iodide to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-4-{(E)-[(4-methoxyphenyl)imino]methyl}pyridin-1-ium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide and other nucleophiles are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinium N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-Ethyl-4-{(E)-[(4-methoxyphenyl)imino]methyl}pyridin-1-ium iodide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-{(E)-[(4-methoxyphenyl)imino]methyl}pyridin-1-ium iodide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The imine group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their function. Additionally, the pyridinium ion can participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethyl-4-{(E)-[(4-hydroxyphenyl)imino]methyl}pyridin-1-ium iodide
  • 1-Ethyl-4-{(E)-[(4-chlorophenyl)imino]methyl}pyridin-1-ium iodide
  • 1-Ethyl-4-{(E)-[(4-nitrophenyl)imino]methyl}pyridin-1-ium iodide

Uniqueness

1-Ethyl-4-{(E)-[(4-methoxyphenyl)imino]methyl}pyridin-1-ium iodide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs.

Properties

CAS No.

139958-75-1

Molecular Formula

C15H17IN2O

Molecular Weight

368.21 g/mol

IUPAC Name

1-(1-ethylpyridin-1-ium-4-yl)-N-(4-methoxyphenyl)methanimine;iodide

InChI

InChI=1S/C15H17N2O.HI/c1-3-17-10-8-13(9-11-17)12-16-14-4-6-15(18-2)7-5-14;/h4-12H,3H2,1-2H3;1H/q+1;/p-1

InChI Key

MYVIPUJPOQCXIT-UHFFFAOYSA-M

Canonical SMILES

CC[N+]1=CC=C(C=C1)C=NC2=CC=C(C=C2)OC.[I-]

Origin of Product

United States

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